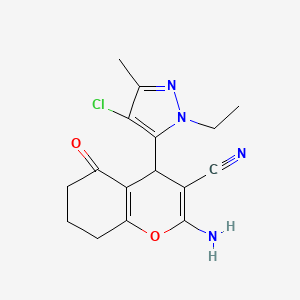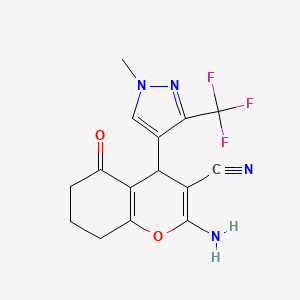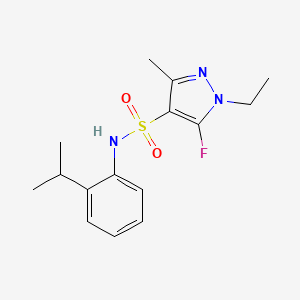![molecular formula C16H13ClN4O5 B10911915 (5Z)-5-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10911915.png)
(5Z)-5-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(5-CHLORO-2-METHOXY-4-NITROANILINO)METHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a chlorinated, methoxylated, and nitro-substituted aniline moiety linked to a pyridinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-CHLORO-2-METHOXY-4-NITROANILINO)METHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and various pyridine derivatives. The key steps in the synthesis may involve:
Nitration: Introduction of the nitro group to the aniline ring.
Methoxylation: Substitution of a methoxy group.
Condensation: Formation of the methylene bridge linking the aniline and pyridine moieties.
Cyclization: Formation of the pyridinecarbonitrile core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-CHLORO-2-METHOXY-4-NITROANILINO)METHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
5-[(Z)-1-(5-CHLORO-2-METHOXY-4-NITROANILINO)METHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-CHLORO-2-METHOXY-4-NITROANILINO)METHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyrimidine
- 5-Chloro-2-methylbenzonitrile
- 2-Methoxyphenyl isocyanate
Uniqueness
5-[(Z)-1-(5-CHLORO-2-METHOXY-4-NITROANILINO)METHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H13ClN4O5 |
|---|---|
Molecular Weight |
376.75 g/mol |
IUPAC Name |
5-[(5-chloro-2-methoxy-4-nitrophenyl)iminomethyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN4O5/c1-8-9(6-18)15(22)20(2)16(23)10(8)7-19-12-4-11(17)13(21(24)25)5-14(12)26-3/h4-5,7,23H,1-3H3 |
InChI Key |
JRNZRQPDCUINAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NC2=CC(=C(C=C2OC)[N+](=O)[O-])Cl)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10911840.png)
![2-methoxy-5-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzyl acetate](/img/structure/B10911843.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10911846.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10911860.png)
![1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B10911862.png)



![2-(1H-benzotriazol-1-yl)-N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B10911887.png)

![butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B10911897.png)
![4-({(2E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10911902.png)

![4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10911929.png)
